Robinetinidin chloride

Description

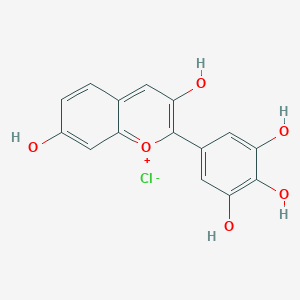

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFSVCKWRJIXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583684 | |

| Record name | Robinetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3020-09-5 | |

| Record name | Robinetinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinetinidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robinetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROBINETINIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW6W3V57N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Robinetinidin Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride is a naturally occurring anthocyanidin, a subclass of flavonoids, recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of the available chemical and physical data for this compound. While extensive experimental data for this specific compound remains limited in publicly accessible literature, this document consolidates known information and provides a framework for future research.

Chemical and Physical Properties

This compound is a polyphenolic compound extracted from various plant sources, notably the heartwood and bark of trees like Robinia pseudoacacia.[1] Its core structure is the flavylium cation, characteristic of anthocyanidins.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₁ClO₆ | [1][2] |

| Molecular Weight | 322.7 g/mol | [1][2] |

| IUPAC Name | 5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride | [2][3] |

| CAS Number | 3020-09-5 | [1][2] |

| Synonyms | 3,3',4',5',7-Pentahydroxyflavylium chloride, Robinetinidin | [2][3] |

| Appearance | Powder (Physical description from supplier) | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |

| Storage | Store at < -15°C | [1] |

Spectroscopic Data

Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of chemical compounds. While specific spectral data for this compound is not widely published, general characteristics of flavonoids can be inferred.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of a compound. For flavonoids, ¹H and ¹³C NMR spectra provide detailed information about the arrangement of protons and carbons.

-

¹H NMR: The proton NMR spectrum of a flavonoid like this compound would be expected to show distinct signals for the aromatic protons on the A and B rings, as well as any hydroxyl protons. The chemical shifts and coupling constants of these signals would be indicative of their substitution patterns.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon and the hydroxyl-substituted aromatic carbons.

Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.

2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoids typically shows two major absorption bands. Band I, in the range of 300-400 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring. The exact position of the absorption maxima (λmax) is influenced by the number and position of hydroxyl groups and other substituents.

Specific λmax values for this compound have not been identified in the available search results.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The fragmentation pattern of flavonoids in MS is often characterized by the retro-Diels-Alder (RDA) cleavage of the C-ring, providing valuable structural information.

A detailed mass spectrometry fragmentation pattern for this compound is not available in the reviewed literature.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its strong antioxidant capacity.[1] This activity is attributed to its ability to scavenge free radicals, which is a common feature of polyphenolic compounds.[1]

3.1. Antioxidant Mechanism

The antioxidant effect of flavonoids like this compound is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting flavonoid radical is stabilized by resonance.

Logical Relationship of Antioxidant Activity

Caption: this compound donates a hydrogen atom to neutralize a free radical.

3.2. Cellular Signaling Pathways

The interaction of flavonoids with cellular signaling pathways is an active area of research. Many flavonoids have been shown to modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. However, there is currently no specific information in the available literature detailing the effects of this compound on these or other signaling pathways.

Experimental Protocols

4.1. General Antioxidant Assay Workflow

The following diagram illustrates a general workflow for evaluating the antioxidant potential of a compound like this compound using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays.

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

Conclusion and Future Directions

This compound is a flavonoid with recognized antioxidant potential. However, a comprehensive understanding of its chemical and biological properties is hampered by the limited availability of detailed experimental data. Further research is required to fully characterize this compound, including:

-

Determination of its physicochemical properties such as melting point, boiling point, and pKa.

-

Comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, UV-Vis, and mass spectrometry to provide a complete structural and electronic profile.

-

In-depth investigation of its biological activities beyond general antioxidant effects, including its potential to modulate key cellular signaling pathways.

Such studies will be invaluable for unlocking the full therapeutic and pharmacological potential of this compound.

References

Robinetinidin Chloride: A Technical Guide to Natural Sources, Extraction, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinetinidin chloride, a member of the anthocyanidin class of flavonoids, is a natural pigment found in various plant species.[1] Its potent antioxidant properties have garnered significant interest within the scientific community, particularly for its potential applications in mitigating oxidative stress-related conditions.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential involvement in key biological signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are illustrated with detailed diagrams.

Natural Sources of this compound

This compound is primarily found in the heartwood and bark of certain trees, as well as in some fruits. The principal documented natural sources are:

-

Robinia pseudoacacia (Black Locust): The heartwood and bark of this tree are significant sources of Robinetinidin.[1]

-

Stryphnodendron adstringens (Barbatimão): The bark of this tree contains prorobinetinidins, which are condensed tannins that yield Robinetinidin upon depolymerization.[2]

-

Vaccinium myrtillus (Bilberry): The fruits of this plant are known to contain this compound.[3]

While these are the most cited sources, other plants containing related proanthocyanidins may also serve as potential, yet currently undocumented, sources of Robinetinidin.

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources involve a multi-step process aimed at isolating the compound from a complex plant matrix. The general workflow includes extraction, purification, and analysis.

Experimental Workflow for Extraction and Purification

Caption: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

Protocol 1: General Extraction of Anthocyanins from Plant Material

This protocol is a general method adaptable for the extraction of this compound from various plant sources.

-

Sample Preparation: Air-dry the plant material (heartwood, bark, or fruits) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid) at a solid-to-solvent ratio of 1:10 (w/v). Perform the extraction at room temperature for 24 hours with occasional stirring, or use ultrasound-assisted extraction for a shorter duration (e.g., 30 minutes).[4][5]

-

Filtration and Concentration: Filter the extract through cheesecloth or a sintered glass funnel to remove solid plant debris. Concentrate the filtrate under reduced pressure at a temperature below 40°C using a rotary evaporator to obtain the crude extract.[4]

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is suitable for the initial cleanup of the crude extract.

-

Cartridge Activation: Activate a C18 SPE cartridge by washing it sequentially with methanol and then with acidified water (e.g., water with 0.01% HCl).[5]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the acidified water and load it onto the activated SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities. Subsequently, wash with a non-polar solvent like ethyl acetate to elute less polar flavonoids and other interfering compounds.[4]

-

Elution: Elute the anthocyanin fraction, including this compound, from the cartridge using acidified methanol.[4]

-

Concentration: Evaporate the solvent from the eluted fraction under reduced pressure to obtain a purified anthocyanin extract.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

HPLC is a powerful technique for the final purification and quantification of this compound.

-

Instrumentation: Utilize a preparative or analytical HPLC system equipped with a C18 column and a UV-Vis or photodiode array (PDA) detector.

-

Mobile Phase: A typical mobile phase consists of a gradient of two solvents: Solvent A (e.g., acidified water, often with formic acid) and Solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract.

-

Injection and Detection: Inject the purified anthocyanin extract onto the column. Monitor the elution profile at a wavelength in the visible range (around 520-540 nm) where anthocyanins exhibit maximum absorbance.

-

Fraction Collection (for purification): Collect the fraction corresponding to the peak of this compound.

-

Quantification: For quantitative analysis, create a calibration curve using a certified this compound standard. The concentration in the sample can then be determined by comparing its peak area to the calibration curve.

Quantitative Data

Specific yield data for this compound from its natural sources is not extensively reported in the literature. Most studies focus on the total phenolic or flavonoid content. The tables below summarize the available quantitative data for total flavonoids and related compounds from the primary sources of this compound. This data provides a general indication of the potential richness of these sources in flavonoids.

Table 1: Total Flavonoid and Phenolic Content in Robinia pseudoacacia

| Plant Part | Extraction Method | Total Flavonoid Content | Total Phenolic Content | Reference |

| Flowers | Chromatographic | Hyperoside: 0.9 mg/mL | - | [6] |

| Leaves | Chromatographic | Rutin: 0.98 mg/mL | - | [6] |

| Heartwood | Supercritical Fluid Extraction | 49.2 mg/g dried wood powder | - | [7] |

Table 2: Total Flavonoid and Phenolic Content in Stryphnodendron adstringens

| Plant Part | Extraction Method | Total Flavonoid Content (mg QE/g extract) | Total Phenolic Content (mg GAE/g extract) | Reference |

| Bark | Hydroethanolic Extraction | 961.96 | 373.23 | [8] |

| Bark | Hydroethanolic Extraction | - | 970.6 | [9] |

| Leaves | Hydroethanolic Extraction | - | 693.8 | [9] |

Table 3: Total Anthocyanin and Phenolic Content in Vaccinium myrtillus

| Plant Part | Extraction Method | Total Anthocyanin Content | Total Phenolic Content | Reference |

| Fruits | Microwave Assisted Extraction | 963 mg cyanidin 3-glucoside equivalents/100 g fw | 1035 mg gallic acid/100 g fw | [10] |

| Fruits | Spectrophotometric | 0.264% - 0.399% | - | [11] |

Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; fw = fresh weight.

Potential Biological Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, extensive research on anthocyanins, in general, provides strong indications of their potential biological activities. The following diagrams illustrate the key signaling pathways implicated in the anticancer and anti-inflammatory effects of anthocyanins, which may be relevant to this compound.

Anthocyanidin-Mediated Apoptosis in Cancer Cells

Caption: Anthocyanidin-induced apoptosis via extrinsic and intrinsic pathways.

Anthocyanidin-Mediated Anti-inflammatory Signaling

Caption: Inhibition of NF-κB inflammatory pathway by anthocyanidins.

Conclusion

This compound is a promising natural compound with significant antioxidant potential. While its primary sources have been identified, further research is required to establish more detailed and optimized extraction and purification protocols to improve yield and purity. Moreover, specific quantitative data for this compound in its natural sources is needed for better comparative analysis. The exploration of its direct interactions with biological signaling pathways will be crucial in elucidating its precise mechanisms of action and advancing its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this intriguing natural product.

References

- 1. This compound | 3020-09-5 | FR65448 | Biosynth [biosynth.com]

- 2. Robinetinidin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Chromatographic analysis of the flavonoids from robinia pseudoacacia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Study of diversity of anthocyanin composition in bilberry (Vaccinium myrtillus L.) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

Robinetinidin Chloride: A Technical Deep Dive into its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride, a naturally occurring anthocyanidin, presents a compelling profile as a potent antioxidant agent. This technical guide explores the multifaceted mechanisms through which this compound combats oxidative stress, a key pathological factor in a myriad of human diseases. This document details its core antioxidant activities, including direct free radical scavenging, metal ion chelation, and the modulation of endogenous antioxidant enzyme systems. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of the established antioxidant properties of closely related flavonoids and anthocyanidins, offering a robust framework for understanding and investigating its therapeutic potential. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a member of the anthocyanidin class of flavonoids, characterized by its distinct chemical structure featuring multiple hydroxyl groups.[1] These structural motifs are the primary determinants of its potent antioxidant capacity. Like other anthocyanidins, this compound is implicated in the vibrant colors of many plants and is recognized for its potential health benefits, largely attributable to its ability to mitigate oxidative damage.[2] Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical factor in the pathogenesis of numerous conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound's antioxidant action is multifactorial, involving direct interaction with free radicals, sequestration of pro-oxidant metal ions, and the upregulation of cellular antioxidant defenses.

Core Antioxidant Mechanisms of Action

The antioxidant efficacy of this compound is rooted in several key mechanisms:

Free Radical Scavenging Activity

The fundamental antioxidant property of this compound lies in its ability to directly neutralize a wide array of reactive oxygen species. This is primarily achieved through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, facilitated by the numerous hydroxyl groups on its aromatic rings. These hydroxyl groups can readily donate a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and terminating the damaging chain reaction. The resulting Robinetinidin radical is relatively stable due to resonance delocalization across its structure, preventing it from becoming a pro-oxidant.

Common assays to quantify this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which measure the ability of an antioxidant to scavenge stable synthetic radicals. The Ferric Reducing Antioxidant Power (FRAP) assay, on the other hand, assesses the electron-donating capacity of the antioxidant.

Table 1: Free Radical Scavenging and Reducing Power of this compound (Illustrative Data)

| Assay | Parameter | Result (Illustrative) | Standard (e.g., Trolox) |

| DPPH Assay | IC50 (µg/mL) | Data not available | Example: 5.0 |

| ABTS Assay | IC50 (µg/mL) | Data not available | Example: 3.5 |

| FRAP Assay | FRAP Value (µmol Fe(II)/g) | Data not available | Example: 1500 |

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the generation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. The chemical structure of this compound, particularly the presence of ortho-dihydroxyl groups on the B-ring and the 4-keto group in conjugation with a 3-hydroxyl or 5-hydroxyl group, provides ideal sites for chelating these metal ions.[3][4][5][6] By binding to these metal ions, this compound forms stable complexes, rendering the metals unavailable to participate in pro-oxidant reactions. This sequestration is a crucial indirect antioxidant mechanism.

Table 2: Metal Chelating Activity of this compound (Illustrative Data)

| Assay | Parameter | Result (Illustrative) | Standard (e.g., EDTA) |

| Ferrous Ion (Fe²⁺) Chelating Assay | IC50 (µg/mL) | Data not available | Example: 10.0 |

Upregulation of Endogenous Antioxidant Enzymes

Beyond its direct antioxidant actions, this compound is believed to enhance the body's intrinsic antioxidant defenses by modulating key signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of the expression of numerous antioxidant and detoxification enzymes. It is hypothesized that this compound, like other flavonoids, can activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like certain flavonoids can lead to the dissociation of Nrf2 from Keap1. Subsequently, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a suite of protective enzymes.

These enzymes include:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a cofactor.

By upregulating these enzymes, this compound can provide sustained protection against oxidative stress.[7][8][9]

Table 3: Effect of this compound on Antioxidant Enzyme Activity (Illustrative Data)

| Enzyme | Parameter | Treatment Group | Control Group |

| Superoxide Dismutase (SOD) | Activity (U/mg protein) | Data not available | Example: 50 |

| Catalase (CAT) | Activity (U/mg protein) | Data not available | Example: 25 |

| Glutathione Peroxidase (GPx) | Activity (U/mg protein) | Data not available | Example: 40 |

Signaling Pathways and Experimental Workflows

Visualizing the Antioxidant Mechanisms

The following diagrams illustrate the core antioxidant mechanisms of this compound.

Caption: Core antioxidant mechanisms of this compound.

The Nrf2-ARE Signaling Pathway

The activation of the Nrf2-ARE pathway is a critical component of the indirect antioxidant effect.

Caption: Activation of the Nrf2-ARE signaling pathway.

Experimental Workflow for DPPH Assay

The following diagram outlines a typical workflow for assessing free radical scavenging activity using the DPPH assay.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound by measuring its ability to reduce the stable DPPH radical.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (ACS grade)

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

-

Volumetric flasks, pipettes, and cuvettes or 96-well plates

Procedure:

-

Preparation of DPPH Solution: Dissolve an appropriate amount of DPPH in methanol to obtain a stock solution (e.g., 1 mM). Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm. This is the working DPPH solution.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

To a cuvette or well of a microplate, add a fixed volume of the DPPH working solution (e.g., 2 mL).

-

Add a small volume of the this compound solution (e.g., 100 µL) to the DPPH solution and mix thoroughly.

-

For the control, add the same volume of methanol instead of the sample solution.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined from this graph.

Ferrous Ion (Fe²⁺) Chelating Assay

Objective: To evaluate the ability of this compound to chelate ferrous ions.

Materials:

-

This compound

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Methanol or water

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~562 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol or water and create serial dilutions.

-

Prepare a solution of FeCl₂ (e.g., 2 mM) in water.

-

Prepare a solution of ferrozine (e.g., 5 mM) in water.

-

-

Assay:

-

Add a specific volume of the this compound solution to a reaction tube.

-

Initiate the reaction by adding the FeCl₂ solution and mix.

-

After a short incubation (e.g., 5 minutes), add the ferrozine solution to the mixture. Ferrozine will form a colored complex with any unchelated Fe²⁺.

-

-

Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.

-

Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. The control contains all reagents except the sample.

-

Calculation: The percentage of ferrous ion chelating activity is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

-

IC50 Determination: Determine the IC50 value by plotting the chelating activity against the sample concentration.

Nrf2 Activation Assay (Cell-based)

Objective: To determine if this compound can activate the Nrf2 signaling pathway in a cellular model.

Materials:

-

A suitable cell line (e.g., HepG2, AREc32)

-

This compound

-

Cell culture medium and supplements

-

Reagents for Western blotting (antibodies for Nrf2, Keap1, and a loading control) or a reporter gene assay kit (e.g., luciferase-based ARE reporter).

Procedure (Western Blot for Nrf2 Nuclear Translocation):

-

Cell Culture and Treatment: Culture the cells to an appropriate confluency. Treat the cells with various concentrations of this compound for a specified time.

-

Nuclear and Cytoplasmic Fractionation: After treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for Nrf2. Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure proper fractionation.

-

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction compared to the control. An increase in nuclear Nrf2 indicates activation.

Conclusion and Future Directions

This compound demonstrates significant potential as a potent antioxidant through a combination of direct free radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defense mechanisms via the Nrf2-ARE pathway. While the existing body of research on flavonoids provides a strong theoretical framework for these activities, there is a clear need for further studies to specifically quantify the antioxidant efficacy of this compound. Future research should focus on determining the IC50 values in various antioxidant assays, elucidating the precise molecular interactions with Keap1, and evaluating its protective effects in cellular and animal models of oxidative stress-related diseases. Such data will be invaluable for the development of this compound as a potential therapeutic agent.

References

- 1. Robinetinidin - Wikipedia [en.wikipedia.org]

- 2. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quercetin Treatment Ameliorates Systemic Oxidative Stress in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of catechin and epicatechin on superoxide dismutase and glutathione peroxidase activity, in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Robinetinidin Chloride: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Robinetinidin chloride, a naturally occurring anthocyanidin. The document covers its fundamental chemical properties, molecular structure, available quantitative data, relevant experimental protocols, and its putative role in key signaling pathways.

Core Chemical Information

This compound is a flavonoid, specifically an anthocyanidin, recognized for its antioxidant properties.[1] It is primarily extracted from the heartwood and bark of trees such as Robinia pseudoacacia.[1]

Molecular Structure

The molecular structure of this compound is presented below.

References

Robinetinidin Chloride: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride is a naturally occurring anthocyanidin, a type of flavonoid found in various plant species, notably in the heartwood and bark of trees like Stryphnodendron adstringens and Robinia pseudoacacia. As a member of the flavonoid family, it is structurally poised to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the reported biological activities of Robinetinidin and its precursors, drawing from the available scientific literature. Due to the limited studies on the isolated this compound, this document also contextualizes its potential activities based on data from closely related compounds and plant extracts rich in its proanthocyanidin form (prorobinetinidins). This guide details quantitative data, experimental methodologies for key assays, and the signaling pathways potentially modulated by this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Structure and Properties

Robinetinidin is an anthocyanidin characterized by a flavylium (2-phenylchromenylium) ion backbone with hydroxyl groups at the 3, 3', 4', 5', and 7 positions. The chloride salt form is a common stable preparation for research purposes.

-

IUPAC Name: 5-(3,7-Dihydroxychromenylium-2-yl)benzene-1,2,3-triol chloride

-

Chemical Formula: C₁₅H₁₁ClO₆

-

Molar Mass: 322.69 g/mol

-

CAS Number: 3020-09-5

Antioxidant Activity

Flavonoids are well-regarded for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions.[1][2] The antioxidant capacity of Robinetinidin can be inferred from studies on plant extracts known to be rich in prorobinetinidins, which are oligomers that yield Robinetinidin upon depolymerization.[3]

Quantitative Data

Direct quantitative antioxidant data for isolated this compound is not extensively reported in the literature. However, studies on extracts from Stryphnodendron adstringens, a primary source of prorobinetinidins, provide valuable insights into its potential potency.

| Source Material | Assay | Result (IC₅₀) | Reference |

| Stryphnodendron adstringens Extract | DPPH Radical Scavenging | 10 - 20 µg/mL | [4] |

| Stryphnodendron adstringens Hydroethanolic Extracts (Leaf and Stem) | DPPH Radical Scavenging | >92% inhibition (concentration not specified) | [5] |

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Experimental Protocols

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve this compound or plant extract in a suitable solvent (e.g., methanol) to create a series of dilutions.

-

Reaction: Add a fixed volume of the DPPH stock solution (e.g., 1.95 mL) to a small volume of each sample dilution (e.g., 50 µL) in a test tube or 96-well plate. A control is prepared using the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 515-517 nm) using a spectrophotometer. The reduction in absorbance, indicated by a color change from violet to yellow, corresponds to the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value is then determined by plotting the inhibition percentage against the sample concentrations.[6][7]

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for assessing antioxidant capacity.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ solution with a solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.

-

Reaction: Add a small volume of the sample dilutions to a fixed volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC₅₀ value.[6][8]

Logical Workflow for Antioxidant Assays

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids are known to exert anti-inflammatory effects by inhibiting key enzymes and modulating inflammatory signaling pathways.[9][10] While specific studies on this compound are lacking, its chemical structure suggests potential activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial mediators of inflammation.[2][11]

Potential Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Many flavonoids inhibit this pathway by preventing IκB degradation.[13][14] It is plausible that this compound could act as an NF-κB inhibitor.

Experimental Protocols

3.2.1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These enzymatic assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or 5-LOX, key enzymes in the arachidonic acid cascade that produce prostaglandins and leukotrienes.

-

Enzyme and Substrate: Use purified enzymes (e.g., human recombinant COX-2 or soybean 5-LOX) and their respective substrates (arachidonic acid for COX, linoleic acid for LOX).

-

Sample Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX).

-

Reaction Initiation: Add the substrate to start the reaction.

-

Detection: Monitor the formation of the product over time. This can be done using various methods, such as measuring oxygen consumption with an oxygen electrode, or by spectrophotometric detection of a colored product (e.g., prostaglandin G2 for COX).[15][16]

-

Calculation: Determine the rate of reaction for each sample concentration. Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Anticancer Activity

Flavonoids are widely investigated for their chemopreventive and therapeutic effects against cancer.[5][6] Their mechanisms include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis.[17][18]

Potential Signaling Pathways

Intrinsic (Mitochondrial) Apoptosis Pathway

Many flavonoids induce apoptosis by targeting the mitochondria.[19] They can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade (initiator caspase-9 and effector caspase-3), leading to the execution of apoptosis.[20][21]

Experimental Protocols

4.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxic effects.

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Incubation: Incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value, the concentration that reduces cell viability by 50%, can be calculated.[22][23]

Enzyme Inhibition

Beyond inflammatory enzymes, flavonoids can inhibit a wide array of other enzymes. The specific inhibitory profile of this compound is not well-documented, but related flavonoids have shown activity against enzymes like HIV-1 integrase, acetylcholinesterase, and xanthine oxidase.[24][25]

Experimental Protocols

5.1.1. General Enzyme Inhibition Assay and Kinetics

To determine the inhibitory effect of this compound on a specific enzyme:

-

Assay Setup: In a suitable buffer, combine the enzyme, varying concentrations of this compound, and a control without the inhibitor.

-

Reaction Initiation: Start the reaction by adding a known concentration of the enzyme's substrate.

-

Monitoring: Measure the rate of product formation or substrate depletion over time using an appropriate detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis:

-

IC₅₀ Determination: Plot the reaction rate against the inhibitor concentration to determine the IC₅₀.

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to observe the effects on Vmax (maximum reaction velocity) and Km (Michaelis constant).[26][27]

-

Conclusion and Future Directions

This compound, as a member of the anthocyanidin class of flavonoids, holds significant therapeutic promise. Based on its chemical structure and preliminary data from related plant extracts, it is expected to possess potent antioxidant, anti-inflammatory, and anticancer properties. However, there is a clear gap in the scientific literature regarding the specific biological activities and quantitative potency of the isolated compound.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods to obtain pure this compound for detailed biological evaluation.

-

In Vitro Screening: Systematically screening the compound against a panel of cancer cell lines, inflammatory enzymes (COX, LOX), and in various antioxidant assays to establish quantitative IC₅₀ values.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways (e.g., NF-κB, apoptosis-related proteins) modulated by this compound.

-

In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for specific disease indications.

This guide summarizes the current understanding and provides a framework for the systematic investigation of this compound as a potential lead compound for drug development.

References

- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Biological activity in hydroethanolic extracts from bark, stem, and leaves of the Stryphnodendron adstringens (Mart.) Coville - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 14. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth | MDPI [mdpi.com]

- 16. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters [mdpi.com]

- 25. Inhibitory Activity of Quercetin, Rutin, and Hyperoside against Xanthine Oxidase: Kinetics, Fluorescence, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Khan Academy [khanacademy.org]

- 27. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of Robinetinidin Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride, an anthocyanidin belonging to the flavonoid class of polyphenols, is anticipated to possess significant antioxidant properties. This technical guide provides an in-depth overview of the theoretical basis for its antioxidant capacity and outlines the standard in vitro assays used to quantify such effects. While specific experimental data on the free radical scavenging and reducing power of this compound are not extensively available in publicly accessible literature, this document details the established methodologies for assessing antioxidant potential, using data from structurally related flavonoids for illustrative purposes. Furthermore, it explores the key signaling pathways commonly modulated by flavonoids in the cellular response to oxidative stress. This guide is intended to serve as a comprehensive resource for researchers designing and interpreting in vitro antioxidant studies for this compound and similar flavonoid compounds.

Introduction to Robinetinidin and its Antioxidant Potential

Robinetinidin is a plant-derived anthocyanidin characterized by its flavylium cation structure. Like other flavonoids, its chemical structure, featuring multiple hydroxyl groups on its aromatic rings, endows it with the potential to act as a potent antioxidant. The antioxidant activity of flavonoids can be attributed to several mechanisms, including:

-

Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. Theoretical studies on Robinetin suggest that the HAT mechanism is an energetically favorable pathway for its radical scavenging activity.[1]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The transfer of a single electron to a free radical, followed by the release of a proton from the flavonoid radical cation.

-

Metal Chelation: The ability to bind to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS).[1]

These mechanisms enable Robinetinidin to potentially neutralize a wide variety of free radicals and reactive oxygen species, thus mitigating oxidative stress, which is implicated in the pathophysiology of numerous diseases.

Quantitative Assessment of Antioxidant Capacity

The antioxidant capacity of a compound is typically evaluated using a panel of in vitro assays, each with a distinct mechanism of action. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

While specific experimental data for this compound is limited, the following tables provide an example of how quantitative data for flavonoid compounds are typically presented.

Table 1: Example DPPH Radical Scavenging Activity of Selected Flavonoids

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quercetin | 5.5 | Ascorbic Acid | - |

| Catechin | 7.7 | - | - |

| Epicatechin | 6.2 | - | - |

Data is illustrative and sourced from a study on quercetin and related compounds.[2]

Table 2: Example ABTS Radical Scavenging Activity of Selected Flavonoids

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| (+)-Catechin hydrate | 3.12 | Ascorbic Acid | - |

| Quercetin | 1.89 | - | - |

| Kaempferol | 3.70 | - | - |

Data is illustrative and sourced from a study on various pure chemical compounds.[3]

Table 3: Example Ferric Reducing Antioxidant Power (FRAP) of Selected Flavonoids

| Compound | FRAP Value (mmol FeSO4/100g) | Reference Compound | FRAP Value |

| Salvia macrosiphon (MeOH extract) | 404.12 | - | - |

| Pimpinella tragioides (MeOH extract) | - | - | - |

| Salvia limbata (AcOEt extract) | - | - | - |

Data is illustrative and sourced from a study on medicinal plant extracts.[4]

Experimental Protocols for In Vitro Antioxidant Assays

Detailed and standardized protocols are crucial for obtaining reproducible and comparable results in antioxidant capacity assessment. The following sections provide methodologies for the three core assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

-

Assay Procedure:

-

Add a specific volume of the DPPH stock solution (e.g., 1 mL) to a test tube or cuvette.

-

Add varying concentrations of this compound or a standard antioxidant (e.g., ascorbic acid, Trolox) to the DPPH solution.

-

A control sample containing the solvent instead of the antioxidant is also prepared.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solutions is then measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the antioxidant sample (this compound or a standard) to a larger volume of the diluted ABTS•+ solution.

-

The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

-

The absorbance is then measured at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to a standard curve of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

-

Reagent Preparation:

-

The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.[4]

-

The reagent is warmed to 37°C before use.

-

-

Assay Procedure:

-

Add a small volume of the antioxidant sample to a pre-warmed aliquot of the FRAP reagent.

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

-

The absorbance of the blue-colored product is measured at 593 nm.

-

-

Calculation:

-

A standard curve is generated using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described antioxidant assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant Signaling Pathways of Flavonoids

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

Caption: General overview of antioxidant signaling pathways modulated by flavonoids.

Flavonoids, including potentially Robinetinidin, can activate the Nrf2 signaling pathway, which is a master regulator of the antioxidant response.[5][6] This leads to the increased expression of cytoprotective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Additionally, flavonoids can modulate other pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and inflammation.[7][8]

Conclusion

This compound holds significant promise as a natural antioxidant. While direct experimental evidence of its in vitro antioxidant capacity is still emerging, the established methodologies of DPPH, ABTS, and FRAP assays provide a robust framework for its evaluation. The theoretical understanding of its structure-activity relationship, coupled with the known mechanisms of action for similar flavonoids, strongly suggests its potential to mitigate oxidative stress through both direct radical scavenging and modulation of key cellular signaling pathways. Further research is warranted to quantify the specific antioxidant activity of this compound and to fully elucidate its mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmp.ir [jmp.ir]

- 5. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Robinetinidin Chloride: A Technical Overview of Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride, a member of the anthocyanidin class of flavonoids, is a natural compound found in various plant sources. Like other flavonoids, it is recognized for its potent antioxidant properties, which are attributed to its molecular structure and ability to scavenge free radicals. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound's potential therapeutic applications. While specific quantitative data and detailed experimental protocols for this compound are scarce in publicly available literature, this document extrapolates potential applications and mechanisms based on the broader family of flavonoids. This guide aims to serve as a foundational resource to stimulate further research into the specific therapeutic efficacy of this compound.

Introduction

This compound is a plant-derived anthocyanidin, a subclass of flavonoids known for their vibrant colors and significant biological activities.[1][2] Flavonoids, as a group, have been extensively studied for their potential health benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] this compound's mode of action is primarily believed to be centered around its strong antioxidant capacity, where it can neutralize reactive oxygen species (ROS) by donating hydrogen atoms or electrons, thereby mitigating cellular damage caused by oxidative stress.[1] This document will explore the potential therapeutic avenues for this compound, drawing parallels from research on similar flavonoid structures, and will outline general experimental protocols and relevant signaling pathways that could be central to its bioactivity.

Potential Therapeutic Applications

While specific studies on this compound are limited, the known activities of related flavonoids suggest several potential therapeutic applications.

Anticancer Activity

Flavonoids have been widely investigated for their anticancer properties.[3][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[7] The potential anticancer activity of this compound would likely be evaluated against various cancer cell lines.

Quantitative Data:

Currently, there is no publicly available quantitative data (e.g., IC50 values) detailing the specific anticancer activity of this compound against various cancer cell lines. Research on other anthocyanidins suggests that such activity is plausible and warrants investigation.[1]

Antioxidant Activity

The foundational therapeutic potential of this compound lies in its antioxidant properties.[1] Antioxidants are crucial for combating oxidative stress, a condition implicated in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[5] The antioxidant capacity of flavonoids is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Quantitative Data:

Anti-inflammatory Effects

Inflammation is a key process in many diseases. Flavonoids have been shown to exert anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[4][5]

Quantitative Data:

There is a lack of specific quantitative data (e.g., IC50 for NO inhibition) regarding the anti-inflammatory activity of this compound.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with oxidative stress and neuroinflammation.[8] The antioxidant and anti-inflammatory properties of flavonoids suggest their potential as neuroprotective agents.[8][9] They may protect neurons from damage, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival.

Quantitative Data:

Experimental data quantifying the neuroprotective effects of this compound are not currently available.

Experimental Protocols

Detailed experimental protocols specifically designed for this compound are not available in the current literature. However, standard protocols used for evaluating the therapeutic potential of other flavonoids can be adapted.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at the characteristic wavelength of DPPH (around 517 nm). The discoloration of the DPPH solution from purple to yellow indicates radical scavenging.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages (like RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding and Treatment: Seed macrophage cells in a 96-well plate and treat with various concentrations of this compound for a short pre-incubation period.

-

Stimulation: Stimulate the cells with LPS to induce the production of NO.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at around 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathways

Flavonoids are known to modulate several key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis. While the specific interactions of this compound with these pathways have not been elucidated, the following are likely targets based on the broader flavonoid literature.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Flavonoids can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

Figure 2: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids can interfere with this pathway at various points, influencing cellular outcomes.

Figure 3: Hypothesized modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound holds promise as a therapeutic agent due to its classification as a flavonoid, a class of compounds with well-documented health benefits. Its strong antioxidant potential suggests it could be valuable in the prevention and treatment of diseases associated with oxidative stress. However, the lack of specific research on this compound is a significant gap in the scientific literature.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various cancer cell lines, antioxidant assays (DPPH, ORAC), and anti-inflammatory assays (NO inhibition).

-

Detailed Mechanistic Studies: Investigating the specific interactions of this compound with key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer, inflammatory diseases, and neurodegenerative disorders.

-

Bioavailability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of this compound to assess its potential as a drug candidate.

By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 9. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

Robinetinidin Chloride: A Pharmacological Review of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Robinetinidin chloride, a member of the anthocyanidin class of flavonoids, is a natural compound found in various plants, notably in the heartwood and bark of species like Robinia pseudoacacia. Like many flavonoids, it is recognized for its potent antioxidant properties, primarily attributed to its capacity to scavenge free radicals.[1] This technical guide provides a comprehensive review of the pharmacological research surrounding this compound and its related compounds. Due to a notable scarcity of publicly available research focused specifically on this compound, this review extends its scope to include data on prorobinetinidins and other closely related flavonoids. This approach aims to provide a representative understanding of its potential pharmacological activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation into this promising natural compound.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₁ClO₆ | [2][3] |

| Molecular Weight | 322.7 g/mol | [1][2][3] |

| CAS Number | 3020-09-5 | [2][3][4] |

| Class | Anthocyanidin (Flavonoid) | [1][3] |

| Appearance | Not specified in retrieved results | |

| Solubility | Not specified in retrieved results |

Core Pharmacological Activities

While direct pharmacological data on this compound is limited, the broader family of flavonoids and specifically prorobinetinidins (oligomers that yield robinetinidin) have been studied for a range of biological effects.

Antioxidant Activity

The foundational pharmacological activity of this compound and related flavonoids is their antioxidant capacity. This is primarily achieved through the scavenging of free radicals, which helps to mitigate oxidative stress-related cellular damage.[1]

Anti-Inflammatory Effects

Flavonoids are known to exert anti-inflammatory effects through the modulation of key signaling pathways. Research on various flavonoids suggests that they can inhibit the production of pro-inflammatory mediators.

Anticancer Potential

Several flavonoids have demonstrated potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.

Neuroprotective Properties

The antioxidant and anti-inflammatory properties of flavonoids contribute to their potential neuroprotective effects. Studies on related compounds suggest a role in protecting neuronal cells from oxidative damage and inflammation-mediated degeneration.

Cardiovascular Protection

Flavonoids have been investigated for their beneficial effects on the cardiovascular system. These effects are often linked to their ability to improve endothelial function, reduce oxidative stress, and modulate inflammatory processes within the vasculature.

Quantitative Pharmacological Data (Representative of Related Flavonoids)

The following tables summarize quantitative data from studies on flavonoids and proanthocyanidins that are structurally or functionally related to Robinetinidin. This data is intended to be representative of the potential activity of this compound.

Table 4.1: In Vitro Anti-Inflammatory and Cytotoxic Activity of Representative Flavonoids

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| Fisetin | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition Rate | 52% at 20 µM | [5] |

| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition Rate | Not specified | [5] |

| Myricetin | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition Rate | 14.47% at 20 µM | [5] |

| FBA-TPQ (Makaluvamine analog) | Cytotoxicity | MCF-7 | IC50 | 0.097 - 2.297 µmol/L | [6] |

| Pistachio Hull Extract (F13b1/PV-EA) | Cytotoxicity | MCF-7 | IC50 | 15.2 ± 1.35 µg/mL | [7] |

Table 4.2: In Vivo Anti-Inflammatory Activity of Representative Flavonoids

| Compound/Extract | Animal Model | Assay | Dose | Inhibition | Reference |

| Flavonoid Glycoside (from Boldoa purpurascens) | Rat | Carrageenan-induced paw edema | 10 mg/kg | Significant | [8] |

| Flavone Glycoside (from Cancrinia discoidea) | Rat | Carrageenan-induced paw edema | 20 mg/kg | Significant | [9] |

| Thymelaea hirsuta Aqueous Extract | Rat | Carrageenan-induced paw edema | 500 mg/kg | 60% after 4h | [10] |

| Tabernaemontana catharinensis Leaf Extract | Rat | Carrageenan-induced paw edema | 100 mg/kg (pretreatment) | 97.8% | [11] |

Table 4.3: In Vivo Anticancer Activity of Representative Compounds

| Compound | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition | Reference |

| FBA-TPQ | Mouse | MCF-7 Xenograft | 20 mg/kg/d (3 d/wk for 1 wk) | 71.6% on day 18 | [6] |

| Cucurbitacin C | Mouse | HepG2 & PC-3 Xenograft | 0.1 mg/kg | Significant | [12] |